molecular formula C10H17NO2 B506326 6-(4-Morpholinyl)-4-hexyn-3-ol

6-(4-Morpholinyl)-4-hexyn-3-ol

Cat. No.: B506326
M. Wt: 183.25g/mol
InChI Key: XSBTZQZWELNQRO-UHFFFAOYSA-N
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Description

6-(4-Morpholinyl)-4-hexyn-3-ol is a chemical compound that integrates an alkyne functionality, a hydroxyl group, and a morpholine ring into a single versatile scaffold. This structure suggests significant potential as a specialized building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. The alkyne group is a key handle for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to rapidly assemble more complex molecular architectures or for bioconjugation. The presence of the morpholine ring, a common motif in pharmaceuticals, may contribute to the compound's solubility and bioactivity, making it a valuable intermediate for constructing compound libraries. The secondary alcohol can also serve as a point for further functionalization through oxidation or substitution reactions. As a multifunctional reagent, it is designed for the synthesis of novel molecules for research in drug discovery and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25g/mol

IUPAC Name

6-morpholin-4-ylhex-4-yn-3-ol

InChI

InChI=1S/C10H17NO2/c1-2-10(12)4-3-5-11-6-8-13-9-7-11/h10,12H,2,5-9H2,1H3

InChI Key

XSBTZQZWELNQRO-UHFFFAOYSA-N

SMILES

CCC(C#CCN1CCOCC1)O

Canonical SMILES

CCC(C#CCN1CCOCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of 6-(4-Morpholinyl)-4-hexyn-3-ol and Analogues

Compound Key Functional Groups Molecular Formula (Estimated) Molecular Weight (g/mol)
This compound Alkyne (C≡C), hydroxyl (-OH), morpholine C₁₀H₁₇NO₂ ~189.25
4-Hexyn-3-ol () Alkyne (C≡C), hydroxyl (-OH) C₆H₁₀O 98.14
6-Morpholinonicotinaldehyde () Pyridine ring, morpholine, aldehyde (-CHO) C₁₁H₁₂N₂O₂ 204.23
GlyT1 Inhibitor () Acetamide, morpholine, pyridine, piperidine Complex >400

Key Observations :

  • The morpholine group in this compound introduces a tertiary amine and ether oxygen, enhancing polarity compared to 4-hexyn-3-ol .
  • Unlike 6-Morpholinonicotinaldehyde, which has an aromatic pyridine core, the alkyne backbone of this compound may confer greater conformational flexibility .

Physicochemical Properties

Conformational Flexibility :

  • 4-Hexyn-3-ol exhibits "almost free internal rotation" due to low energy barriers between conformers, as demonstrated by microwave spectroscopy . The addition of a bulky morpholinyl group at position 6 likely restricts this rotation, increasing steric hindrance and stabilizing specific conformers.

Solubility and Polarity :

  • The hydroxyl and morpholine groups in this compound suggest higher solubility in polar solvents (e.g., water, ethanol) compared to 4-hexyn-3-ol. This aligns with the behavior of morpholine derivatives, which often exhibit improved aqueous solubility .

Boiling/Melting Points :

  • While data for this compound are unavailable, 4-hexyn-3-ol has a boiling point of ~150–155°C. The morpholinyl substituent is expected to raise the boiling point due to increased molecular weight and intermolecular hydrogen bonding .

Reactivity :

  • 4-Hexyn-3-ol : The hydroxyl and alkyne groups participate in oxidation, nucleophilic addition, and cycloaddition reactions. It serves as a solvent or intermediate in organic synthesis .
  • This compound: The morpholine group may act as a weak base or hydrogen-bond acceptor, modifying reaction pathways. Potential applications include pharmaceutical synthesis (e.g., as a building block for GlyT1 inhibitors, akin to ) or catalysis .

Preparation Methods

Synthesis of 6-Bromo-4-hexyn-3-ol

The terminal methyl group of 4-hexyn-3-ol must be functionalized to enable substitution. Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation offers a pathway, though selectivity for the terminal position remains challenging. Alternative approaches include:

  • Stepwise oxidation : Conversion of the terminal methyl to a carboxylic acid via KMnO₄, followed by reduction to a primary alcohol (LiAlH₄) and subsequent bromination (PBr₃).

  • Protection-deprotection strategy :

    • Protect the C3 hydroxyl as a tert-butyldimethylsilyl (TBS) ether.

    • Perform radical bromination at C6 using NBS and azobisisobutyronitrile (AIBN) in CCl₄.

    • Deprotect the TBS group with tetrabutylammonium fluoride (TBAF).

Example protocol :

  • Protection : 4-Hexyn-3-ol (10 mmol), TBSCl (12 mmol), imidazole (15 mmol) in DMF, 0°C to room temperature, 12 h.

  • Bromination : TBS-protected derivative (10 mmol), NBS (12 mmol), AIBN (0.5 mmol) in CCl₄, reflux (80°C), 6 h.

  • Deprotection : Crude brominated product, TBAF (12 mmol) in THF, 0°C to room temperature, 2 h.

Morpholine Substitution

The bromide at C6 undergoes nucleophilic displacement with morpholine. Optimal conditions include:

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA) for high polarity.

  • Base : Potassium carbonate (K₂CO₃) to scavenge HBr.

  • Temperature : 80–100°C for 12–24 h.

Example protocol :
6-Bromo-4-hexyn-3-ol (5 mmol), morpholine (15 mmol), K₂CO₃ (10 mmol) in DMF, 100°C, 24 h. Yield: ~65% after column chromatography (SiO₂, ethyl acetate/hexane).

Preparation of 3-Morpholinopropan-1-one

  • Acylation of morpholine : React morpholine with acryloyl chloride in dichloromethane (DCM) at 0°C, followed by Pd-catalyzed hydrogenation to yield 3-morpholinopropan-1-one.

  • Grignard reagent synthesis : Propargyl magnesium bromide from propargyl bromide and Mg in THF.

Ketone-Alkyne Coupling

React the Grignard reagent with 3-morpholinopropan-1-one to form the tertiary alcohol:

\text{HC≡C-CH}2\text{-MgBr} + \text{3-Morpholinopropan-1-one} \rightarrow \text{HC≡C-CH}2\text{-C(OH)(CH}2\text{)2-Morpholine}

Challenges : Regioselectivity in Grignard addition and over-reduction risks.

Fragment Preparation

  • Alkyne fragment : 3-Hydroxy-1-butyne (protected as TBS ether).

  • Halide fragment : 2-Bromoethylmorpholine (synthesized via bromination of 2-morpholinoethanol with PBr₃).

Coupling Reaction

Employ Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in THF:

TBS-O-CH2-C≡CH+Br-CH2-CH2-MorpholineTBS-O-CH2-C≡C-CH2-CH2-Morpholine\text{TBS-O-CH}2\text{-C≡CH} + \text{Br-CH}2\text{-CH}2\text{-Morpholine} \rightarrow \text{TBS-O-CH}2\text{-C≡C-CH}2\text{-CH}2\text{-Morpholine}

Deprotection : TBAF in THF yields the target alcohol.

Comparative Analysis of Methods

Method Yield Advantages Challenges
Nucleophilic Substitution 60–70%Straightforward; uses commercial intermediatesLow selectivity in bromination step
Grignard Addition 50–60%Modular ketone synthesisOver-reduction; complex purification
Sonogashira Coupling 70–80%High regioselectivityRequires palladium catalysts; costly ligands

Optimization Strategies and Scalability

Solvent and Catalyst Selection

  • Nucleophilic substitution : DMA enhances reaction rate due to high boiling point (165°C) and Lewis acid compatibility.

  • Sonogashira coupling : Replace Pd(PPh₃)₂Cl₂ with cheaper Pd/C in PEG-400 solvent for industrial scalability.

Protecting Group Alternatives

  • Silyl ethers (TBS) : Provide robust protection but require anhydrous conditions.

  • Acetals : Less sensitive to moisture but may interfere with alkyne reactivity.

Analytical Characterization

Critical data for verifying the target compound:

  • IR : O–H stretch (~3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C–N stretch (1250 cm⁻¹).

  • ¹H NMR (CDCl₃): δ 1.70 (m, 2H, CH₂), 2.50 (t, 4H, morpholine N–CH₂), 3.70 (t, 4H, morpholine O–CH₂), 4.10 (q, 1H, CH–OH).

  • Mass Spec : m/z 183.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost efficiency : Sonogashira coupling suffers from palladium costs, whereas nucleophilic substitution uses cheaper reagents.

  • Waste management : Morpholine excess in substitution reactions necessitates recycling via acid-base extraction.

  • Safety : Exothermic bromination steps require controlled addition and cooling .

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